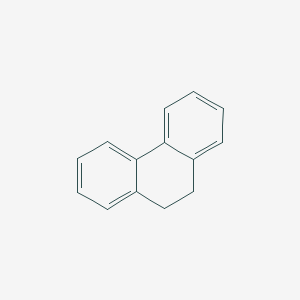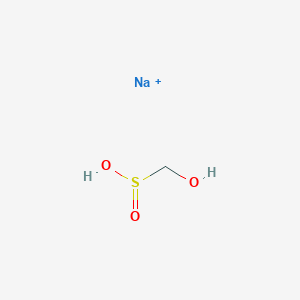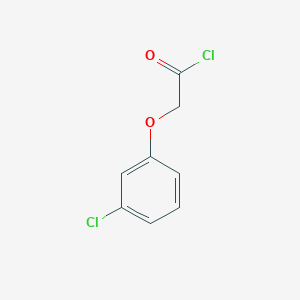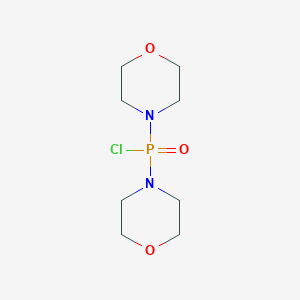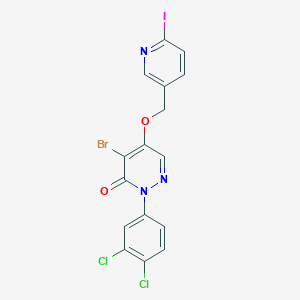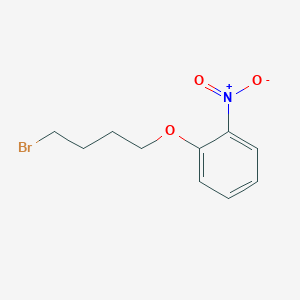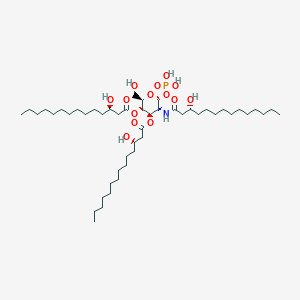
Sdz mrl 953
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sdz mrl 953 is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound has been shown to have promising effects in both biochemical and physiological systems, making it a subject of intense research. In
Mechanism Of Action
The mechanism of action of Sdz mrl 953 is complex and not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and pain. This inhibition leads to a reduction in the production of inflammatory mediators and a decrease in pain sensation.
Biochemical And Physiological Effects
Sdz mrl 953 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the expression of certain enzymes involved in inflammation. Additionally, Sdz mrl 953 has been shown to decrease pain sensation in animal models of inflammatory and neuropathic pain.
Advantages And Limitations For Lab Experiments
One advantage of Sdz mrl 953 is that it has been shown to be effective in both in vitro and in vivo models, making it a useful tool for studying the mechanisms of inflammation and pain. Additionally, this compound has been shown to have a good safety profile in animal studies, suggesting that it may be well-tolerated in humans.
However, there are also limitations to using Sdz mrl 953 in lab experiments. One limitation is that the synthesis of this compound is complex and time-consuming, making it difficult to produce in large quantities. Additionally, the mechanism of action of Sdz mrl 953 is not yet fully understood, which may make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on Sdz mrl 953. One area of interest is the potential use of this compound in the treatment of cancer. Studies have shown that Sdz mrl 953 can inhibit the growth of cancer cells in vitro, suggesting that it may have anti-tumor properties. Additionally, further research is needed to fully understand the mechanism of action of Sdz mrl 953 and to identify potential targets for therapeutic intervention.
Conclusion:
In conclusion, Sdz mrl 953 is a chemical compound that has shown promising effects in both biochemical and physiological systems. This compound has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of inflammatory and pain-related conditions, as well as cancer and neurodegenerative diseases. While there are limitations to using Sdz mrl 953 in lab experiments, further research in this area may lead to the development of new therapies for a range of diseases and conditions.
Synthesis Methods
The synthesis of Sdz mrl 953 is a complex process that involves several steps. The starting material for the synthesis is 2,3-dihydro-1H-inden-2-amine, which is reacted with 3-bromo-4-chlorobenzaldehyde to form an intermediate product. This intermediate is then subjected to further reactions to yield the final product, Sdz mrl 953.
Scientific Research Applications
Sdz mrl 953 has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. Additionally, Sdz mrl 953 has been studied for its potential use in the treatment of cancer and neurodegenerative diseases.
properties
CAS RN |
123136-61-8 |
|---|---|
Product Name |
Sdz mrl 953 |
Molecular Formula |
C48H92NO14P |
Molecular Weight |
938.2 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-3-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C48H92NO14P/c1-4-7-10-13-16-19-22-25-28-31-38(51)34-42(54)49-45-47(62-44(56)36-40(53)33-30-27-24-21-18-15-12-9-6-3)46(41(37-50)60-48(45)63-64(57,58)59)61-43(55)35-39(52)32-29-26-23-20-17-14-11-8-5-2/h38-41,45-48,50-53H,4-37H2,1-3H3,(H,49,54)(H2,57,58,59)/t38-,39-,40-,41-,45-,46-,47-,48-/m1/s1 |
InChI Key |
DRYNWBQTTUKLQD-STUKOUKJSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)OC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)OC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)OC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Other CAS RN |
123136-61-8 |
synonyms |
2-deoxy-3,4-bis-O-(3-hydroxytetradecanoyl)-2-(3-hydroxytetradecanoylamido)-1-O-phosphono-alpha-D-glucopyranose SDZ MRL 953 SDZ MRL-953 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



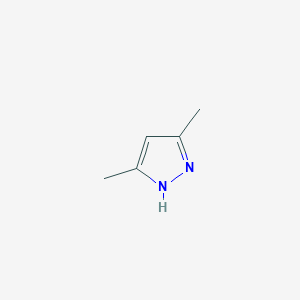
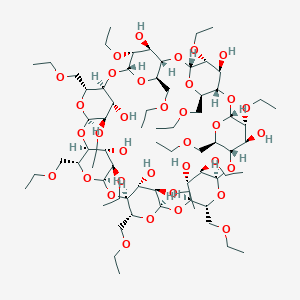
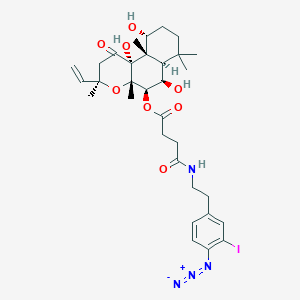

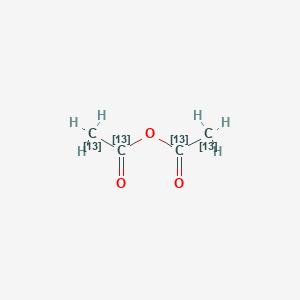
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)
